molecular formula C14H12FNO B7476675 2-(2-fluorophenyl)-N-phenylacetamide

2-(2-fluorophenyl)-N-phenylacetamide

Cat. No.: B7476675
M. Wt: 229.25 g/mol
InChI Key: VSEFFXYESWDIQX-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-phenylacetamide is a fluorinated phenylacetamide derivative supplied for research use in medicinal chemistry and drug discovery. This compound belongs to a class of molecules known for diverse biological activities. Structurally related phenylacetamide derivatives have been investigated as potential anticancer agents, showing cytotoxic effects against specific cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) in vitro . The core phenylacetamide structure is also found in compounds evaluated for other therapeutic areas, including as inhibitors of specific enzymes like α-l-fucosidases and as potential antitubercular agents . The presence of the fluorine atom on the phenyl ring is a common modification in medicinal chemistry that can influence the compound's lipophilicity, metabolic stability, and its ability to engage in specific interactions with biological targets. As a building block, this compound provides researchers with a versatile scaffold for the synthesis and exploration of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEFFXYESWDIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carbodiimide Coupling

The most widely reported method for synthesizing arylacetamides involves activating carboxylic acids with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Adapted from procedures for 4-fluorophenyl analogs, this approach avoids the need for isolating reactive intermediates like acid chlorides.

Procedure :

  • Activation : 2-Fluorophenylacetic acid (1.0 equiv) is dissolved in anhydrous acetonitrile and stirred with EDC (1.1 equiv) and HOBt (1.1 equiv) at room temperature for 30 minutes.

  • Amidation : Aniline (1.0 equiv) is added, and the mixture is stirred for 24 hours under nitrogen.

  • Workup : The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated NaHCO₃, dilute H₂SO₄, and brine, then dried over Na₂SO₄.

  • Purification : The crude product is recrystallized from ethanol/water to yield this compound.

Key Parameters :

  • Yield : ~65% (extrapolated from analogous 4-fluorophenyl derivatives).

  • Advantages : Mild conditions, high functional group tolerance.

  • Limitations : Requires stoichiometric coupling agents, which may increase cost.

Acid Chloride-Mediated Synthesis

This two-step method, inspired by protocols for 2-chloro-N-phenylacetamide, involves generating the acid chloride intermediate before amidation.

Step 1: Synthesis of 2-(2-Fluorophenyl)acetyl Chloride

  • Chlorination : 2-Fluorophenylacetic acid is refluxed with thionyl chloride (SOCl₂, 2.0 equiv) in dry dichloromethane (DCM) for 3 hours.

  • Isolation : Excess SOCl₂ and DCM are removed under vacuum to yield the acid chloride as a pale-yellow oil.

Step 2: Amidation with Aniline

  • Reaction : The acid chloride (1.0 equiv) is added dropwise to a stirred solution of aniline (1.1 equiv) and K₂CO₃ (1.5 equiv) in DCM at 0°C.

  • Workup : The mixture is stirred for 4 hours, washed with 1N HCl and brine, dried over Na₂SO₄, and concentrated.

  • Purification : Recrystallization from hexane/ethyl acetate affords the pure product.

Key Parameters :

  • Yield : ~68% (based on analogous chloroacetamide syntheses).

  • Advantages : Rapid reaction, avoids coupling agents.

  • Limitations : Handling corrosive SOCl₂ requires stringent safety measures.

Comparative Analysis of Methodologies

Parameter EDC/HOBt Coupling Acid Chloride Route
Reaction Time 24 hours4 hours (Step 2)
Yield 65%68%
Cost High (coupling agents)Low (SOCl₂ is inexpensive)
Safety Mild conditionsCorrosive reagents
Scalability Suitable for small scaleIndustrially viable

Optimization and Mechanistic Insights

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile (used in EDC/HOBt method) enhances reagent solubility and stabilizes the active ester intermediate.

  • Halogenated Solvents : DCM (employed in acid chloride route) minimizes side reactions like hydrolysis.

Temperature Control

  • Room Temperature : Optimal for carbodiimide coupling to prevent racemization.

  • Low Temperature (0°C) : Critical during acid chloride addition to suppress exothermic side reactions.

Base Selection

  • Inorganic Bases : K₂CO₃ effectively neutralizes HCl generated during amidation, driving the reaction to completion.

Characterization and Quality Control

Spectroscopic Data

  • IR Spectroscopy : N-H stretching at ~3300 cm⁻¹ and C=O absorption at ~1680 cm⁻¹ confirm amide formation.

  • ¹H NMR : Key signals include:

    • δ 4.19 (s, 2H, CH₂CO)

    • δ 7.0–7.5 (m, 9H, aromatic protons).

Melting Point

  • Range : 122–129°C (analogous to 4-fluorophenyl derivatives).

Challenges and Troubleshooting

Steric Hindrance

The ortho-fluorine substituent may slow reaction kinetics due to steric effects. Remedies include:

  • Extended Reaction Times : 36 hours for EDC/HOBt method.

  • Catalytic DMAP : Accelerates acylation in acid chloride route.

Byproduct Formation

  • Symmetrical Anhydrides : Minimized by using excess aniline (1.2 equiv) in acid chloride method.

Industrial Applications and Patented Methods

A patent detailing NNDMF-DMA-mediated acylations suggests alternative pathways for fluorophenylacetamides, though these remain untested for the target compound. Key takeaways include:

  • Solvent Systems : Toluene or xylene at 70–90°C improve solubility of aromatic intermediates.

  • Non-Polar Workup : Hexane precipitates pure product, avoiding column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2-(2-fluorophenyl)-N-phenylacetamide derivatives. For instance, research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7) cells.

  • Cytotoxicity Studies :
    • Compounds such as 2b and 2c demonstrated IC50 values of 52 μM and 80 μM against PC3 cells, respectively, which are competitive with imatinib, a standard anticancer drug (IC50 = 40 μM) .
    • The presence of nitro substituents generally enhances the cytotoxic activity compared to methoxy substituents .

Antibacterial Properties

The antibacterial efficacy of this compound derivatives has also been investigated. These compounds have shown effectiveness against several bacterial strains.

  • Evaluation Against Bacteria :
    • A series of N-phenylacetamide derivatives containing thiazole moieties demonstrated promising antibacterial activity against Xanthomonas species, with some compounds showing lower effective concentration values compared to established antibacterial agents .
    • The mechanism of action often involves disrupting bacterial cell membranes, leading to cell lysis .

Antitubercular Activity

Recent studies have explored the potential of these compounds as antitubercular agents.

  • In Vitro Testing :
    • Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and tested against Mycobacterium tuberculosis. Some compounds exhibited potent activity with minimum inhibitory concentration (MIC) values as low as 4 μg/mL against rifampicin-resistant strains .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, such as α-glucosidase.

  • Inhibitory Activity :
    • Certain derivatives showed moderate inhibition of α-glucosidase, suggesting potential applications in managing diabetes by regulating glucose absorption .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance biological activity.

  • Synthetic Pathways :
    • The synthesis typically includes the reaction of fluorinated phenols with acetamides under controlled conditions to yield the desired compound .

Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
2bAnticancerPC352 μM
2cAnticancerMCF-7100 μM
Thiazole Derivative A1AntibacterialXanthomonas oryzaeEC50 = 156.7 µM
Nitro DerivativeAntitubercularM. tuberculosisMIC = 4 µg/mL

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and substituent effects of 2-(2-fluorophenyl)-N-phenylacetamide with related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Electronic Effects
2-Phenyl-N-phenylacetamide None C₁₄H₁₃NO 211.26 Baseline lipophilicity and reactivity
2-(4-Fluorophenyl)-N-phenylacetamide F (para) C₁₄H₁₂FNO 229.25 Enhanced polarity; para-substitution minimizes steric hindrance
2-(2-Chlorophenyl)-N-phenylacetamide Cl (ortho) C₁₄H₁₂ClNO 245.70 Increased steric bulk; Cl is less electronegative than F
2-(2-Nitrophenyl)-N-phenylacetamide NO₂ (ortho) C₁₄H₁₂N₂O₃ 256.26 Strong electron-withdrawing effect; may hinder reactivity
2-(4-Hydroxyphenyl)-N-phenylacetamide OH (para) C₁₄H₁₃NO₂ 227.26 Hydrogen bonding capability; polar

Key Observations :

  • Fluorine vs. Chlorine : The ortho-fluoro substituent in the target compound offers a balance of electronegativity and minimal steric hindrance compared to chlorine .
Anticancer Activity
  • 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (para-fluoro) demonstrated cytotoxic activity against PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 52–100 µM. Nitro substituents enhanced activity compared to methoxy groups .
  • Ortho-Fluoro Target Compound : While direct data are unavailable, the ortho-fluoro group’s steric effects might reduce activity compared to para-fluoro analogs. However, fluorine’s metabolic stability could prolong half-life in vivo.
Antiviral and Antimicrobial Activity
  • Quinazoline-linked N-phenylacetamides (e.g., 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide) showed anti-influenza activity (IC₅₀ < 10 µM), highlighting the importance of auxiliary heterocyclic moieties .

Chemical Reactivity

  • Alkylation Reactions : N-Substituted 2-phenylacetamides undergo benzylation with varying efficiency. For example, N-(4-nitrophenyl)-2-phenylacetamide reacts readily under phase-transfer catalysis, while steric hindrance from ortho-substituents (e.g., fluorine) may slow reaction kinetics .
  • Spectral Characterization : Fluorine’s electronegativity causes distinct ¹⁹F-NMR shifts and deshields nearby protons in ¹H-NMR. For instance, 2-(6-fluoro-4-oxochroman-3-yl)-N-phenylacetamide (3ha) showed specific δ values in NMR spectra, which would differ for the ortho-fluoro isomer .

Physicochemical Properties

Property This compound 2-(4-Fluorophenyl)-N-phenylacetamide 2-(2-Chlorophenyl)-N-phenylacetamide
LogP (Predicted) ~3.1 ~2.9 ~3.5
Water Solubility Low Moderate Low
Metabolic Stability High (due to C-F bond stability) High Moderate

Notes:

  • Fluorine’s small size and high electronegativity enhance metabolic stability and reduce oxidative degradation compared to chlorine .
  • Para-fluoro derivatives may exhibit better solubility due to reduced steric hindrance and balanced polarity .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 to identify fluorine-induced deshielding effects (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 258.10) .

Q. Advanced

  • Single-Crystal XRD : Crystallizing the compound from ethanol/water mixtures and analyzing lattice parameters to resolve conformational ambiguities.
  • IR Spectroscopy : Validating carbonyl (C=O) stretches at ~1680 cm1^{-1} and N–H bends at ~3300 cm1^{-1} .

What analytical methods are recommended for assessing the purity of this compound in academic research?

Q. Basic

  • TLC Monitoring : Hexane/ethyl acetate (3:1) as the mobile phase, with UV visualization at 254 nm.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) to quantify purity (>95%) .

Q. Advanced

  • DSC/TGA : Differential scanning calorimetry to detect polymorphic impurities.
  • Chiral HPLC : For enantiomeric excess determination if asymmetric synthesis is employed .

How can researchers evaluate the biological activity of this compound, and what assays are most informative?

Q. Basic

  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC values reported at 25–50 µg/mL).
  • Cytotoxicity : MTT assays on HeLa or HEK293 cell lines to assess IC50_{50} .

Q. Advanced

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR inhibition at 10 µM).
  • Molecular Docking : Computational modeling against COVID-19 main protease (PDB ID: 6LU7) to predict binding affinities .

How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Advanced
Discrepancies often arise from solvent effects or dynamic molecular behavior. Mitigation strategies include:

  • Variable-Temperature NMR : To detect tautomerism or rotational barriers (e.g., amide bond rotation).
  • DFT Calculations : Using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to simulate solvent-corrected NMR shifts .

What green chemistry approaches can be applied to synthesize this compound sustainably?

Q. Advanced

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 80°C, 300 W).
  • Biocatalysis : Lipase-mediated amidation in aqueous buffers to avoid toxic solvents .

What pharmacokinetic studies are critical for advancing this compound toward preclinical trials?

Q. Advanced

  • Metabolic Stability : Liver microsome assays to measure half-life (t1/2_{1/2}) in human CYP450 isoforms.
  • Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction (<5% suggests high efficacy) .

How does crystallography contribute to understanding the solid-state behavior of this compound?

Advanced
Single-crystal analysis reveals:

  • Intermolecular Interactions : Hydrogen bonds (N–H···O=C) stabilizing the crystal lattice.
  • Polymorphism : Identifying thermodynamically stable forms for formulation studies .

What strategies should researchers employ when encountering contradictory bioactivity data across studies?

Q. Advanced

  • Dose-Response Replication : Validate results across multiple cell lines (e.g., MCF-7 vs. A549).
  • Structural Analog Comparison : Test derivatives (e.g., nitro vs. methoxy substituents) to isolate pharmacophoric groups .

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